![molecular formula C14H10N4O7 B14147033 4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is a complex organic compound that features a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the nitrofuran group suggests possible antimicrobial properties, while the benzoic acid moiety may contribute to its overall stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid typically involves multiple steps:
Formation of the nitrofuran intermediate: The initial step involves the synthesis of the 5-nitrofuran-2-ylmethylidene intermediate. This can be achieved by reacting 5-nitrofuran-2-carbaldehyde with an appropriate hydrazine derivative under acidic or basic conditions.
Hydrazone formation: The intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage. This step often requires refluxing in an organic solvent such as ethanol or methanol.
Acylation: The hydrazone intermediate is acylated using an acyl chloride or anhydride to introduce the 2-oxoacetyl group.
Coupling with benzoic acid: Finally, the acylated hydrazone is coupled with 4-aminobenzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive oxygen species.
Reduction: The nitro group in the nitrofuran can be reduced to an amine under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of reactive oxygen species or oxidized derivatives of the nitrofuran moiety.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its nitrofuran moiety, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: The compound can be used to study the mechanisms of action of nitrofuran-based drugs and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the role of hydrazone linkages in biological systems.
Industrial Applications: The compound’s stability and solubility properties may make it useful in the formulation of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid likely involves multiple pathways:
Antimicrobial Activity: The nitrofuran moiety can generate reactive oxygen species upon reduction, leading to oxidative stress and damage to microbial cells.
Enzyme Inhibition: The hydrazone linkage may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
DNA Interaction: The compound may intercalate into DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
Nitrofurazone: A topical antibacterial agent with a nitrofuran moiety.
Uniqueness
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid is unique due to its combination of a nitrofuran moiety, a hydrazone linkage, and a benzoic acid group. This unique structure may confer distinct biological activities and chemical properties compared to other nitrofuran derivatives.
Properties
Molecular Formula |
C14H10N4O7 |
|---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
4-[[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C14H10N4O7/c19-12(16-9-3-1-8(2-4-9)14(21)22)13(20)17-15-7-10-5-6-11(25-10)18(23)24/h1-7H,(H,16,19)(H,17,20)(H,21,22)/b15-7+ |
InChI Key |
RNLCIEBMEQDTCS-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
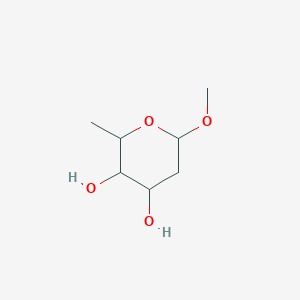
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
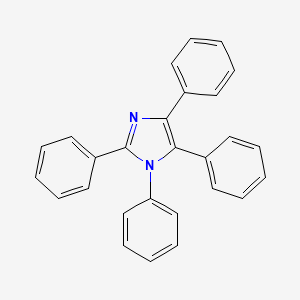
![4-ethyl-5-methyl-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B14146984.png)
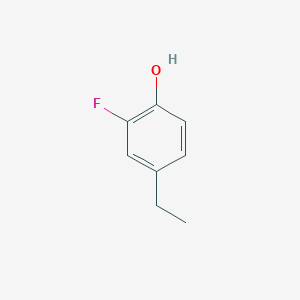
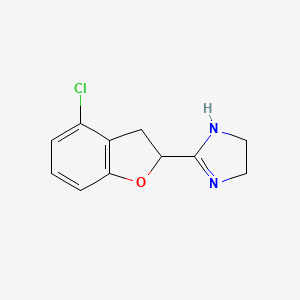
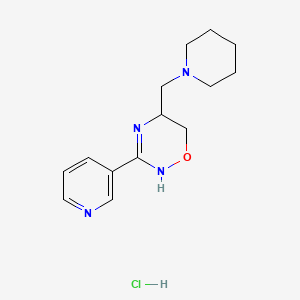

![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
